Ethyl (triethylsilylmethyl) sulfone
Description
Ethyl (triethylsilylmethyl) sulfone is an organosulfur compound characterized by a sulfone group (–SO₂–) bonded to a triethylsilylmethyl (–CH₂SiEt₃) moiety and an ethyl (–C₂H₅) group. This structure combines the electron-withdrawing nature of the sulfone group with the steric bulk and lipophilicity of the triethylsilyl substituent. Such properties make it valuable in organic synthesis, materials science, and specialty chemical applications, though its specific roles are less documented compared to simpler sulfones like ethyl methyl sulfone or divinyl sulfone .
Properties
CAS No. |
51042-04-7 |
|---|---|
Molecular Formula |
C9H22O2SSi |
Molecular Weight |
222.42 g/mol |
IUPAC Name |
triethyl(ethylsulfonylmethyl)silane |
InChI |
InChI=1S/C9H22O2SSi/c1-5-12(10,11)9-13(6-2,7-3)8-4/h5-9H2,1-4H3 |
InChI Key |
PKKCXJMUBRZHNP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CS(=O)(=O)CC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl (Triethylsilylmethyl) Sulfone
General Synthetic Strategy
The principal synthetic approach to this compound involves the oxidation of the corresponding sulfide precursor, ethyl (triethylsilylmethyl) sulfide, using an oxidizing agent such as hydrogen peroxide or peracids under controlled conditions. The oxidation converts the sulfide sulfur atom to the sulfone oxidation state (S(VI)).
Oxidation of Ethyl (Triethylsilylmethyl) Sulfide Using Hydrogen Peroxide
A widely adopted method for preparing sulfone compounds, including this compound, is the oxidation of the sulfide with aqueous hydrogen peroxide catalyzed by an acid such as glacial acetic acid. This method is characterized by mild reaction conditions, high yield, and environmental friendliness due to the use of hydrogen peroxide as a clean oxidant.
Reaction Conditions and Procedure
- Reagents: Ethyl (triethylsilylmethyl) sulfide, 30% hydrogen peroxide aqueous solution, glacial acetic acid (catalyst).
- Temperature: Controlled between 60°C and 80°C.
- Reaction Time: Typically 4 to 5 hours.
- Addition Mode: Hydrogen peroxide is added dropwise in two stages to control exothermicity and prevent peroxide decomposition.
- Post-Treatment: After completion, the reaction mixture is neutralized with sodium hydroxide to pH 7, followed by extraction with an organic solvent such as chloroform. The organic phase is then purified by distillation under reduced pressure to isolate the sulfone product.
Advantages
- High yield (>90%) and purity (>99%) of the sulfone product.
- The reaction proceeds without additional solvents beyond the reactants, minimizing solvent waste.
- The process is scalable and suitable for industrial production.
- The use of glacial acetic acid as a homogeneous catalyst is cost-effective and facilitates reaction control.
Representative Data from Patent Example
| Parameter | Value |
|---|---|
| Starting material | Ethyl (triethylsilylmethyl) sulfide |
| Catalyst | Glacial acetic acid (0.01-0.04 molar ratio) |
| Oxidant | 30% Hydrogen peroxide (2.0-2.5 molar ratio to sulfide) |
| Temperature | 65-75°C |
| Reaction time | 4-5 hours |
| Yield | >90% |
| Purity | 99% (by distillation and analysis) |
This method is adapted from analogous sulfone preparations such as methyl ethyl sulfone oxidation and is applicable to triethylsilylmethyl sulfide derivatives with appropriate optimization.
Alternative Oxidation Methods
Other oxidants and catalytic systems have been reported for sulfone synthesis, including peracids and metal-catalyzed oxidations; however, for triethylsilylmethyl sulfones, hydrogen peroxide-based oxidation remains preferred due to selectivity and mildness.
Synthesis of Sulfide Precursor
The sulfide precursor, ethyl (triethylsilylmethyl) sulfide, is typically synthesized by nucleophilic substitution reactions involving triethylsilylmethyl halides and ethyl thiol or related sulfur nucleophiles under basic conditions. This step is crucial for obtaining the correct substitution pattern prior to oxidation.
Analytical and Research Outcomes
Reaction Monitoring and Purity Assessment
- Techniques: Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) are used to monitor reaction progress and confirm completion.
- Purification: Post-reaction neutralization and solvent extraction followed by distillation provide high-purity sulfone.
- Yield and Purity: Yields typically exceed 90%, with purities above 98%, confirming efficient conversion and minimal side reactions.
Environmental and Operational Considerations
- The staged addition of hydrogen peroxide reduces the risk of peroxide decomposition and heat runaway.
- Use of glacial acetic acid as a catalyst avoids heavy metal contamination.
- The process generates minimal waste and allows for recycling of solvents such as chloroform.
Summary Table of Preparation Method
| Step | Details |
|---|---|
| Starting Material | Ethyl (triethylsilylmethyl) sulfide |
| Oxidant | 30% Hydrogen peroxide aqueous solution |
| Catalyst | Glacial acetic acid (0.01-0.04 molar ratio) |
| Temperature | 60-80°C |
| Reaction Time | 4-5 hours |
| Addition Mode | Two-stage dropwise addition of hydrogen peroxide |
| Post-Treatment | Neutralization with NaOH, chloroform extraction, vacuum distillation |
| Yield | >90% |
| Purity | >98% |
| Advantages | Mild conditions, high yield, environmentally friendly |
Biological Activity
Ethyl (triethylsilylmethyl) sulfone, a sulfone compound, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Overview of Sulfones
Sulfones are organosulfur compounds characterized by the presence of a sulfonyl functional group (R-SO2-R'). They have been extensively studied for their therapeutic potential, exhibiting various biological activities such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties . this compound is one such derivative that has shown promise in several biological assays.
Biological Activities
1. Antimicrobial Activity
Research indicates that ethyl sulfones exhibit significant antimicrobial properties. A study highlighted that sulfones can serve as effective agents against a range of pathogens. For instance, compounds similar to this compound have demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low mg/mL range .
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 |
| Similar sulfone derivatives | Escherichia coli | 0.8 |
2. Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Sulfones are known to inhibit pro-inflammatory cytokines and pathways involved in inflammation. One study reported that certain sulfone derivatives could significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory responses .
3. Anticancer Activity
The anticancer potential of this compound is another area of interest. Research has indicated that sulfones can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways such as PI3K/Akt/mTOR . For example, a derivative of ethyl sulfone was shown to inhibit the proliferation of human cancer cell lines with IC50 values below 20 µM.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against clinical isolates of MRSA. The results showed significant antimicrobial activity with an MIC of 0.0338 mg/mL, indicating its potential as a therapeutic agent against resistant strains .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of ethyl sulfones demonstrated that these compounds could modulate the NF-kB signaling pathway, leading to decreased expression of inflammatory markers in vitro . This suggests their potential use in treating inflammatory diseases.
Scientific Research Applications
Chemical Synthesis
a. Reactivity and Functionalization
Ethyl (triethylsilylmethyl) sulfone is utilized as a versatile reagent in organic synthesis due to its ability to participate in various chemical reactions. It serves as a sulfonylating agent, facilitating the introduction of sulfonyl groups into organic molecules. This property is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
b. Case Study: Synthesis of Sulfonamides
A notable application involves the synthesis of sulfonamides, which are essential in medicinal chemistry. This compound can react with amines to produce sulfonamides under mild conditions. This reaction is significant for developing new drugs with improved efficacy and reduced side effects.
Pharmaceutical Applications
a. Drug Development
The compound has been explored in drug development due to its ability to enhance the solubility and bioavailability of certain drugs. By modifying drug structures with this compound, researchers have observed improved pharmacokinetic properties.
b. Case Study: Antimicrobial Agents
Research has demonstrated that derivatives of this compound exhibit antimicrobial activity. For instance, modifications of this compound have led to the development of new antibiotics that are effective against resistant bacterial strains.
Material Science
a. Polymer Chemistry
In material science, this compound is used as a building block for synthesizing novel polymers. Its unique properties allow for the creation of materials with enhanced thermal stability and mechanical strength.
b. Case Study: Coatings and Adhesives
The incorporation of this compound into coatings has shown promising results in improving adhesion properties and resistance to environmental degradation. This application is crucial for developing durable materials suitable for various industrial applications.
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Chemical Synthesis | Synthesis of Sulfonamides | Mild reaction conditions |
| Pharmaceutical Development | Drug formulation enhancement | Improved solubility and bioavailability |
| Material Science | Polymer synthesis | Enhanced thermal stability |
| Coatings | Development of durable coatings | Increased adhesion and environmental resistance |
Comparison with Similar Compounds
Comparison with Similar Sulfone Compounds
Structural and Electronic Comparisons
Ethyl Methyl Sulfone (EMSN)
- Structure : CH₃SO₂C₂H₅.
- Properties : EMSN has a linear alkyl chain (ethyl and methyl groups) attached to the sulfone group. The C–S bond lengths in EMSN (1.78 Å) and S=O bond lengths (1.47 Å) are slightly underestimated in molecular mechanics models compared to quantum mechanical (QM) data, but its geometry is well-reproduced in simulations .
- Electronic Effects : The sulfone group in EMSN induces deshielding at adjacent carbons (C11 and C12) in aliphatic chains, as observed in $^{13}$C NMR spectra .
Divinyl Sulfone
- Structure : CH₂=CHSO₂CH=CH₂.
- Reactivity : Divinyl sulfone undergoes hydrogenation under NaBH₄ to form ethyl vinyl sulfone, demonstrating its susceptibility to nucleophilic attack at the vinyl groups. This contrasts with Ethyl (triethylsilylmethyl) sulfone, where the triethylsilyl group likely stabilizes the molecule against such reactions .
Ethyl Isopropyl Sulfone (ES)
- Structure : (CH₃)₂CHSO₂C₂H₅.
- Applications : ES is used in high-voltage lithium-ion battery electrolytes due to its high dielectric constant (ε ≈ 43), which enhances ionic conductivity. Its branched isopropyl group improves oxidative stability compared to linear alkyl sulfones like EMSN .
Sulindac Sulfone
Physicochemical Properties
Functional and Application Differences
- Battery Electrolytes : Ethyl isopropyl sulfone (ES) outperforms EMSN in high-voltage applications due to its branched structure, which reduces decomposition at >4.3 V .
- Coordination Chemistry: Sulfone groups in ligands (e.g., 2-aminobenzimidazole derivatives) cause shielding/deshielding effects in $^{13}$C NMR, influenced by metal coordination (Zn > Hg/Cd) .
- Textile Industry : Ethyl vinyl sulfone and sulfate ethyl sulfone derivatives are used as reactive crosslinkers in dyeing, leveraging their electrophilic vinyl/sulfone groups .
Metabolic and Environmental Behavior
- Sulfone Bioavailability : Sulfone metabolites (e.g., ML-1035 sulfone) exhibit poor oral bioavailability (2.5–4%) due to low intestinal absorption .
- Thermal Decomposition : Under pyrolysis, sulfones like dimethyl sulfone release SO₂ preferentially over thiophenes, indicating their environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
